3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

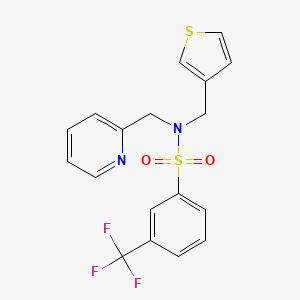

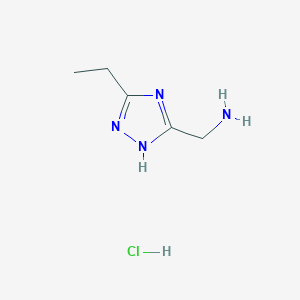

“3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2416231-18-8 . It has a molecular weight of 257.21 . The compound is an oil at room temperature .

Synthesis Analysis

Trifluoroacetic acid (TFA), a component of the compound, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is manufactured using acetate and fluoride as precursors .Molecular Structure Analysis

The IUPAC name for the compound is 3-ethoxypiperidin-4-one 2,2,2-trifluoroacetate . The InChI code for the compound is 1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) .Physical and Chemical Properties Analysis

The compound is an oil at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Synthetic Routes and Chemical Properties

1. Organic Synthesis and Functionalized Compounds

The study by Volle and Schlosser (2002) describes the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives from trifluoroacetic acid. These compounds are used as Diels-Alder components for synthesizing functionalized (trifluoromethyl)benzenes and -pyridines, highlighting a pathway to various chemical structures important in materials science and pharmaceuticals Volle & Schlosser, 2002.

2. Building Blocks in Medicinal Chemistry

Surmont et al. (2010) developed synthetic strategies for 4-substituted 3,3-difluoropiperidines. These strategies were applied to synthesize N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, and 4-benzyloxy-3,3-difluoropiperidine, potential building blocks in medicinal chemistry Surmont et al., 2010.

Analytical Chemistry Applications

1. LC-MS Characterization of Proteins

Bobály et al. (2015) discussed the use of trifluoroacetic acid (TFA) as a mobile phase additive for reversed-phase liquid chromatography (RPLC) analysis of proteins. The study systematically evaluated various acidic and basic mobile phase additives to improve LC-MS sensitivity, proposing 10mM formate buffer pH 3 as an alternative to TFA for therapeutic protein characterization Bobály et al., 2015.

2. Dual Sensor for Aromatic Amine and Acid Vapor

Xue et al. (2017) synthesized two cyano-substituted vinylacridine derivatives that exhibit aggregation-induced emission properties. These compounds form gels and uniform fibrous films capable of detecting aromatic amine and volatile acid vapors, including trifluoroacetic acid, showcasing their application in sensor technology Xue et al., 2017.

Novel Syntheses and Chemical Reactions

1. Synthesis of Fluorinated Amino Acids

Tolmachova et al. (2018) described the synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. This reaction pathway emphasizes the role of trifluoroacetic acid in the preparation of fluorinated amino acids, crucial for pharmaceutical research and development Tolmachova et al., 2018.

2. Sulfonamides as Terminators of Cationic Cyclisations

Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid in catalyzing cyclisations of homoallylic sulfonamides to form pyrrolidines and polycyclic systems. This research provides insights into the synthesis of complex organic structures, potentially useful in drug discovery and development Haskins & Knight, 2002.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structure and target .

Properties

IUPAC Name |

3-ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFOVOQECCPYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCCC1=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)

![2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2776512.png)

![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776516.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2776520.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2776523.png)

![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2776526.png)

![[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2776527.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2776531.png)